![molecular formula C20H17N3O3S B15028410 (5Z)-5-(4-hydroxy-3,5-dimethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 609795-61-1](/img/structure/B15028410.png)
(5Z)-5-(4-hydroxy-3,5-dimethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-(4-hydroxy-3,5-dimethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule featuring a thiazolo-triazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-hydroxy-3,5-dimethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-3,5-dimethylbenzaldehyde with 2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-hydroxy-3,5-dimethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the double bond or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazolo-triazole core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a corresponding ketone or aldehyde, while reduction could lead to the formation of alcohols or alkanes.
Scientific Research Applications
(5Z)-5-(4-hydroxy-3,5-dimethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-hydroxy-3,5-dimethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
(5Z)-5-(4-hydroxy-3,5-dimethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can be compared with other similar compounds, such as:
Thiazolo[3,2-b][1,2,4]triazoles: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzylidene derivatives: Compounds with different substituents on the benzylidene group can exhibit different reactivity and biological activities.
Phenyl derivatives: Variations in the substituents on the phenyl ring can significantly impact the compound’s properties and applications.
The uniqueness of This compound
Biological Activity
The compound (5Z)-5-(4-hydroxy-3,5-dimethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes a thiazole ring fused with a triazole moiety and various functional groups such as hydroxyl and methoxy groups. These structural characteristics suggest diverse pharmacological properties that warrant detailed investigation.
Structural Characteristics
The molecular formula of the compound is C20H17N3O3S, and its structure can be represented as follows:
- Molecular Structure :
- Contains a thiazolo[3,2-b][1,2,4]triazole core.
- Substituents include a 4-hydroxy-3,5-dimethylbenzylidene group and a 4-methoxyphenyl group.
Predicted Biological Activities
Computational methods such as the Prediction of Activity Spectra for Substances (PASS) have been employed to forecast the biological activities of this compound. The results suggest potential activities in several therapeutic areas:
Activity Type | Predicted Activity |
---|---|
Antimicrobial | Moderate |
Anticancer | High |
Anti-inflammatory | Moderate |
Enzyme inhibition | High |
These predictions indicate the compound's potential as a lead candidate for further pharmacological studies.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The compound may exhibit its effects through:
- Enzyme Inhibition : The presence of hydroxyl groups facilitates hydrogen bonding with enzyme active sites.
- Receptor Interaction : The aromatic rings can interact with receptors through π-π stacking and hydrophobic interactions.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Typically involves the condensation of appropriate aldehydes with thiosemicarbazide to form the thiazole ring.
- Microwave-Assisted Synthesis : This method has been reported to enhance yields and reduce reaction times significantly.
Properties
CAS No. |
609795-61-1 |
---|---|
Molecular Formula |
C20H17N3O3S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H17N3O3S/c1-11-8-13(9-12(2)17(11)24)10-16-19(25)23-20(27-16)21-18(22-23)14-4-6-15(26-3)7-5-14/h4-10,24H,1-3H3/b16-10- |
InChI Key |
WKWRIECDGBTNHF-YBEGLDIGSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2 |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2 |
Origin of Product |
United States |
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